REACTION_CXSMILES
|
CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O.O.O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH3:54][S:55]([C:58]1[CH:63]=[CH:62][C:61](Br)=[CH:60][CH:59]=1)(=[O:57])=[O:56].[C:65]([C:68]1[CH:69]=[CH:70][C:71]([CH3:74])=[N:72][CH:73]=1)(=[O:67])[CH3:66]>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:74][C:71]1[N:72]=[CH:73][C:68]([C:65](=[O:67])[CH2:66][C:61]2[CH:62]=[CH:63][C:58]([S:55]([CH3:54])(=[O:57])=[O:56])=[CH:59][CH:60]=2)=[CH:69][CH:70]=1 |f:1.2.3.4.5.6.7,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC(=NC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
87.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with mechanical stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a four-neck round-bottom 250 ml flask equipped
|
Type
|
CUSTOM
|
Details
|
was repeated for at least three times at 20-25° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for at least 24 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled down to 40-50° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 40-45° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled down to −5-0° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at −5-0° C. for at least 2 h
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with water (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 65-70° C. under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.3 g | |
YIELD: PERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |